2-(3-Methylbutyl)piperazine
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Overview
Description
2-(3-Methylbutyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using readily available starting materials and efficient catalytic processes. For instance, a palladium-catalyzed cyclization reaction can be employed to produce highly substituted piperazines under aerobic conditions . This method is advantageous due to its operational simplicity and high yields.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
2-(3-Methylbutyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological processes and interactions.
Industry: The compound can be used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine compounds can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . In cancer research, piperazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound of the piperazine family, widely used as an anthelmintic agent.
1-(2-Allylthio)benzoyl-4-(4-methoxyphenyl)piperazine (CB01): A piperazine derivative with potent anticancer properties.
2,5-Dimethyl-3-butylpyrazine: Another piperazine derivative with distinct chemical properties.
Uniqueness
2-(3-Methylbutyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the 3-methylbutyl group can enhance its lipophilicity and alter its interaction with biological targets compared to other piperazine derivatives.
Properties
CAS No. |
90796-46-6 |
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Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-(3-methylbutyl)piperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)3-4-9-7-10-5-6-11-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
YVVBNQXXKRYEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1CNCCN1 |
Origin of Product |
United States |
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